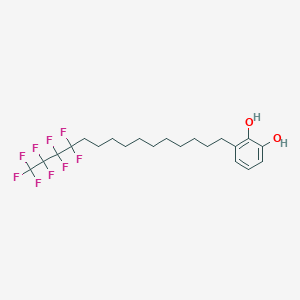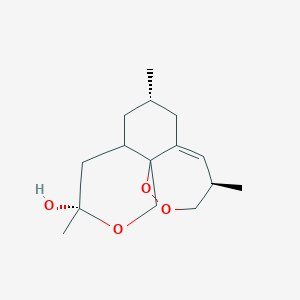![molecular formula C24H24ClN3O5 B236856 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide, commonly known as FCPR03, is a novel small molecule that has shown promising results in various scientific research applications. It belongs to the class of benzamide derivatives and has been synthesized using a variety of methods.
Mécanisme D'action
The exact mechanism of action of FCPR03 is not fully understood. However, it has been shown to target various molecular pathways involved in disease progression. FCPR03 has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of various receptors, including the dopamine receptor, which is involved in neurodegenerative disorders.
Biochemical and Physiological Effects
FCPR03 has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, reduce inflammation, and protect against oxidative stress. FCPR03 has also been found to modulate the activity of various receptors, including the dopamine receptor, which is involved in neurodegenerative disorders. Additionally, FCPR03 has been found to have low toxicity, making it a promising candidate for therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FCPR03 is its low toxicity, making it a safe candidate for therapeutic applications. It has also been found to have good stability and solubility, making it easy to handle in lab experiments. However, one limitation of FCPR03 is its limited availability, making it difficult to conduct large-scale experiments.
Orientations Futures
There are several future directions for FCPR03 research. One potential direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another potential direction is to study its mechanism of action in more detail, which could lead to the development of more effective therapeutic agents. Additionally, future research could focus on improving the synthesis method of FCPR03 to increase its availability for large-scale experiments.
Conclusion
In conclusion, FCPR03 is a novel small molecule that has shown promising results in various scientific research applications. It has been synthesized using different methods and has been extensively studied for its potential therapeutic applications. FCPR03 has been found to have low toxicity, good stability, and solubility, making it a safe and easy-to-handle candidate for lab experiments. Future research could focus on studying its potential as a therapeutic agent for various diseases and improving its synthesis method to increase its availability.
Méthodes De Synthèse
FCPR03 has been synthesized using different methods, including the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride, followed by reaction with 3-chloro-4-(2-furoyl)piperazine and 3-amino-N-(3-chloro-4-(2-furoyl)phenyl)benzamide. Another method involves the reaction of 3,5-dimethoxybenzoyl chloride with 3-chloro-4-(2-furoyl)piperazine, followed by reaction with 3-amino-N-(3-chloro-4-(2-furoyl)phenyl)benzamide. The synthesized compound has been characterized using various techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
FCPR03 has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. FCPR03 has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FCPR03 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide |
|---|---|
Formule moléculaire |
C24H24ClN3O5 |
Poids moléculaire |
469.9 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C24H24ClN3O5/c1-31-18-12-16(13-19(15-18)32-2)23(29)26-17-5-6-21(20(25)14-17)27-7-9-28(10-8-27)24(30)22-4-3-11-33-22/h3-6,11-15H,7-10H2,1-2H3,(H,26,29) |
Clé InChI |
FANCPZIUIXSVCL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)

![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)